![molecular formula C9H10N3O4S+ B14300876 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium CAS No. 113560-77-3](/img/structure/B14300876.png)
4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is notable for its versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Méthodes De Préparation
The synthesis of 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt. Industrial production methods often employ similar routes but on a larger scale, with additional steps to purify and stabilize the final product .
Analyse Des Réactions Chimiques
4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds that are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium involves the formation of a diazonium ion, which acts as an electrophile. This electrophilic nature allows it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or substrates present .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium include other diazonium salts such as:
- Benzene diazonium chloride
- 4-Nitrobenzene diazonium chloride
- 4-Methoxybenzene diazonium chloride
What sets this compound apart is its unique functional groups, which can influence its reactivity and the types of products formed in reactions. The presence of the ethoxycarbonyl and sulfamoyl groups can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
113560-77-3 |
|---|---|
Formule moléculaire |
C9H10N3O4S+ |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
4-(ethoxycarbonylsulfamoyl)benzenediazonium |
InChI |
InChI=1S/C9H9N3O4S/c1-2-16-9(13)12-17(14,15)8-5-3-7(11-10)4-6-8/h3-6H,2H2,1H3/p+1 |
Clé InChI |
CPCGYFIFXQVMTL-UHFFFAOYSA-O |
SMILES canonique |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


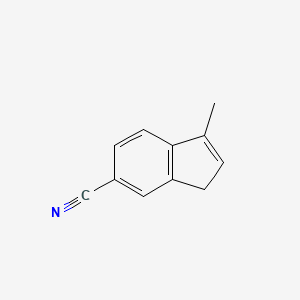
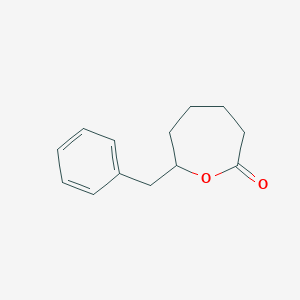

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
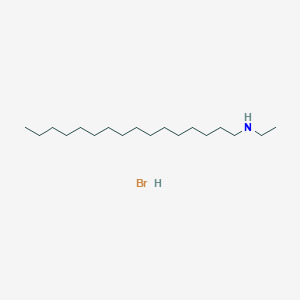
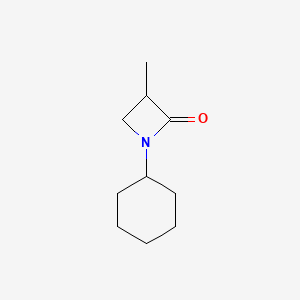
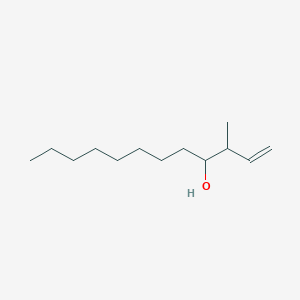
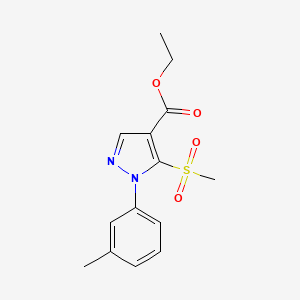
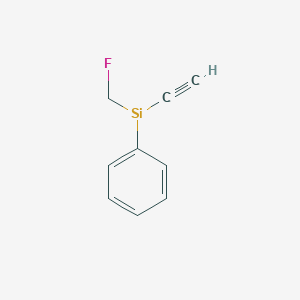

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
